METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE
Description
Significance of Chiral Sulfoxides in Asymmetric Synthesis
Chiral sulfoxides are highly valued in asymmetric synthesis for several key reasons. The sulfinyl group is a powerful chiral auxiliary, capable of directing the stereochemical outcome of reactions at adjacent or nearby centers. nih.gov This ability stems from the stable tetrahedral geometry around the sulfur atom, which, when bearing two different substituents, becomes a stereocenter. mdma.ch The lone pair of electrons on the sulfur atom and the oxygen of the sulfinyl group can coordinate with metals, influencing the conformation of transition states and thereby controlling the stereoselectivity of a reaction. mdma.ch
The conformational stability of sulfoxides at room temperature ensures that their chirality is maintained throughout a synthetic sequence, a crucial property for a reliable chiral auxiliary. mdma.ch Furthermore, the sulfinyl group can be readily transformed into other functional groups or removed under relatively mild conditions, allowing for the recovery of the target molecule in its desired enantiomeric form. mdma.ch Their ease of synthesis and stability have made them ideal candidates as ligands in transition-metal-catalyzed asymmetric reactions. nih.gov
Historical Context of the Compound’s Development as a Synthetic Intermediate
The development of chiral sulfoxides as synthetic tools has a rich history. A foundational moment was the work of Andersen in 1962, who developed the first practical method for synthesizing enantiomerically pure sulfoxides. mdma.ch This method involved the reaction of a diastereomerically pure menthyl sulfinate with a Grignard reagent, proceeding with a clean inversion of configuration at the sulfur center. mdma.ch This breakthrough opened the door for the widespread use of chiral sulfoxides in asymmetric synthesis.
Scope and Academic Focus of the Research
The academic and industrial research surrounding Methyl (R)-(benzhydrylsulfinyl)acetate is sharply focused on its role in the stereoselective synthesis of biologically active molecules, most notably Armodafinil. iau.iriau.ir The primary goal of this research is to develop efficient and highly enantioselective methods for the synthesis of the (R)-sulfoxide.
A significant area of investigation involves the asymmetric oxidation of the corresponding prochiral sulfide (B99878), methyl 2-(benzhydrylthio)acetate. iau.ir This approach utilizes chiral catalysts, such as titanium complexes with chiral ligands like diethyl tartrate, to selectively produce the (R)-enantiomer. iau.ir Organocatalytic methods, employing chiral organic molecules to direct the stereochemistry of the oxidation, have also been explored. mdpi.com
Furthermore, research has focused on the resolution of racemic mixtures of benzhydrylsulfinylacetic acid, the carboxylic acid precursor to the methyl ester. researchgate.net This can be achieved through the formation of diastereomeric salts with chiral amines, followed by separation and subsequent esterification to yield the desired enantiopure methyl ester. The development of biocatalytic methods, using enzymes to perform the enantioselective oxidation, represents another frontier in the synthesis of this important intermediate. wipo.intnih.gov
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₃S |
| Molecular Weight | 288.36 g/mol |
| Appearance | White to Off-White Solid |
| Storage Temperature | 2-8°C |
| CAS Number | 713134-72-6 |
Data sourced from ChemicalBook. chemicalbook.com
Detailed Research Findings: Enantioselective Synthesis Methods
| Method | Catalyst/Reagent | Key Findings | Reference |
| Asymmetric Oxidation | Titanium isopropoxide/diethyl tartrate complex | Enantioselective oxidation of 2-(benzhydrylthio)acetamide to produce (R)-Modafinil. | iau.iriau.ir |
| Organocatalysis | Chiral BINOL-phosphates | First organocatalytic sulfoxidation towards enantioenriched (R)-Modafinil. | mdpi.com |
| Resolution of Racemic Acid | X-ray crystallography of diastereomeric salts | Determination of the absolute configuration of (-)-(diphenylmethanesulfinyl)acetic acid as R. | mdma.chresearchgate.net |
| Biocatalysis | Microbial oxidation | Use of fungi like Beauveria bassiana for the highly enantioselective synthesis of (+)-Modafinil precursors. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(S)-benzhydrylsulfinyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMZFATUMFWKEA-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[S@](=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652660 | |
| Record name | Methyl [(S)-diphenylmethanesulfinyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63547-25-1, 865811-65-0 | |
| Record name | Modafinil ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl [(S)-diphenylmethanesulfinyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MODAFINIL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BAP7W5TXD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Enantiopure Methyl R Benzhydrylsulfinyl Acetate
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic disconnection of the target molecule, methyl (R)-(benzhydrylsulfinyl)acetate, points to methyl benzhydrylthioacetate as the immediate precursor. The introduction of chirality at the sulfur atom is strategically planned as the final key step, employing an asymmetric oxidation of the prochiral thioether. This thioether can be conceptually derived from benzhydrylthiol (diphenylmethanethiol) and a suitable two-carbon electrophile, such as methyl chloroacetate or methyl bromoacetate. Alternatively, it can be formed from a benzhydryl electrophile and methyl thioglycolate.
Synthesis of Benzhydrylthio Precursors
The core of the precursor synthesis lies in the formation of the benzhydrylthioacetic acid or its methyl ester. A common and efficient method to obtain the foundational benzhydrylthioacetic acid involves the reaction of benzhydrol with thioglycolic acid in the presence of a strong acid catalyst, such as trifluoroacetic acid iau.irmdpi.comnih.gov. This approach directly couples the benzhydryl group to the sulfur atom of thioglycolic acid.
Another well-established route starts with diphenylmethanethiol. This thiol can be deprotonated with a base like sodium hydroxide to form the corresponding thiolate, which then acts as a nucleophile towards an acetic acid derivative with a leaving group at the alpha position, such as chloroacetic acid iau.ir.
Methodologies for Thioether Formation
The formation of the thioether linkage is a critical step in the synthesis of the precursor for asymmetric oxidation. Two primary strategies are employed: nucleophilic substitution involving a benzhydryl nucleophile or a thioglycolate nucleophile.
In the first approach, a benzhydryl halide, such as benzhydryl chloride or bromide, can be reacted with a salt of thioglycolic acid or its methyl ester. For instance, benzhydryl chloride can react with thiourea, followed by hydrolysis and subsequent reaction with chloroacetamide to yield 2-(benzhydrylthio)acetamide, a close analog of the target precursor google.com.
The second, and often more direct, approach for synthesizing the methyl ester precursor involves the esterification of benzhydrylthioacetic acid. While direct esterification of benzhydrylthioacetic acid with methanol in the presence of a catalytic amount of a strong acid like sulfuric acid is a standard procedure, specific examples with detailed yields for the methyl ester are not extensively detailed in the surveyed literature for this specific substrate nih.goverowid.org. A patent describes the conversion of benzhydrylsulfinylacetic acid to its methyl ester using dimethyl sulfate, which suggests another viable route for the precursor thioester as well, although detailed experimental conditions are sparse google.com.
A general representation of the synthesis of the thioether precursor is outlined in the following table:
| Starting Materials | Reagents | Product | Yield (%) | Reference |
| Benzhydrol, Thioglycolic acid | Trifluoroacetic acid | Benzhydrylthioacetic acid | 90 | mdpi.comnih.gov |
| Diphenylmethanethiol, Chloroacetic acid | Sodium hydroxide | Benzhydrylthioacetic acid | 79 | iau.ir |
| Benzhydrylthioacetic acid | Thionyl chloride, Ammonium hydroxide | 2-(Benzhydrylthio)acetamide | 83 | nih.gov |
| Benzhydrylthioacetic acid | Ethanol, Sulfuric acid | Ethyl benzhydrylthioacetate | Not specified | erowid.org |
Stereoselective Oxidation Strategies for Sulfinyl Moiety Formation
The crucial step in the synthesis of enantiopure this compound is the asymmetric oxidation of the prochiral sulfur atom of methyl benzhydrylthioacetate. Various strategies have been developed to achieve high levels of enantioselectivity in sulfoxidation reactions.
Chiral Oxidizing Agents and Catalytic Systems
The use of chiral transition metal complexes as catalysts for asymmetric sulfoxidation is a well-established and powerful methodology. The most renowned of these is the Kagan-Modena modification of the Sharpless epoxidation system, which utilizes a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and a hydroperoxide oxidant iau.iriau.ir. This system has been successfully applied to the enantioselective synthesis of (R)-modafinil, a related acetamide derivative, achieving high yields and enantioselectivity iau.iriau.ir.
The proposed active species in these reactions is a chiral titanium-peroxo complex. The stereochemical outcome is dictated by the chirality of the tartrate ligand, with (R,R)-DET generally affording the (S)-sulfoxide and (L,L)-DET or (+)-DET leading to the (R)-sulfoxide.
Another class of effective catalysts for asymmetric sulfoxidation is based on vanadium complexes with chiral Schiff base ligands iau.ir. These systems, often using hydrogen peroxide as the oxidant, have also demonstrated high enantioselectivity for a range of sulfides.
Beyond metal-based systems, organocatalysis has emerged as a viable alternative for enantioselective sulfoxidation. Chiral BINOL-phosphates have been employed to catalyze the oxidation of 2-(benzhydrylthio)acetamide with hydrogen peroxide, providing a metal-free approach to enantioenriched sulfoxides, albeit with moderate enantiomeric excess in some cases mdpi.com.
Biocatalysis offers a highly selective and environmentally benign route to chiral sulfoxides. The microbial oxidation of benzhydrylsulfanyl acetic acid using the fungus Beauveria bassiana has been shown to produce the corresponding (S)-sulfoxide with excellent yield (89%) and enantiomeric excess (99% ee) nih.gov. While this demonstrates the potential of enzymatic systems, the specific application to the methyl ester precursor would require further investigation.
Diastereoselective Oxidation Protocols
When the substrate already contains a chiral center, the oxidation of a prochiral sulfide (B99878) can proceed with diastereoselectivity. However, in the case of methyl benzhydrylthioacetate, there are no pre-existing stereocenters, so the focus is on enantioselective oxidation.
An alternative strategy involves the use of a chiral auxiliary. While not directly applied to the target molecule in the reviewed literature, this approach involves covalently attaching a chiral moiety to the thioether precursor. The inherent chirality of the auxiliary then directs the oxidation of the sulfur atom, leading to a diastereomeric mixture of sulfoxides that can potentially be separated. Subsequent removal of the chiral auxiliary would then yield the enantiopure sulfoxide (B87167).
A more sophisticated approach involves the use of "chiral-at-metal" complexes. In this strategy, a prochiral thioether ligand coordinates to a resolved chiral ruthenium complex. The inherent chirality of the metal center then directs the oxidation of the coordinated sulfur atom with high diastereoselectivity. The resulting sulfoxide can then be cleaved from the metal center to afford the enantiopure product researchgate.net. This method has been successfully applied to the synthesis of (R)-modafinil acid with excellent enantiomeric excess (>98% ee) researchgate.net.
Control of Enantiomeric Excess and Diastereomeric Ratio
The primary goal in the asymmetric synthesis of this compound is to maximize the enantiomeric excess (ee), which is a measure of the purity of the desired (R)-enantiomer over the (S)-enantiomer.
In the case of the widely used Kagan-Modena catalytic system, several factors influence the enantiomeric excess. The choice of the chiral tartrate ligand is paramount, with (+)-diethyl tartrate typically favoring the formation of the (R)-sulfoxide. The nature of the hydroperoxide oxidant can also play a role, as can the reaction temperature and the specific substrate. For the synthesis of (R)-modafinil, the use of a bidentate diethyltartarate-titanium isopropoxide complex has been reported to give good yield and enantioselectivity iau.iriau.ir.
The following table summarizes the enantioselectivity achieved in the oxidation of modafinil (B37608) precursors using different catalytic systems.
| Substrate | Catalytic System/Reagent | Oxidant | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 2-(Benzhydrylthio)acetamide | Diethyltartarate-titanium isopropoxide | Peroxide | (R)-Modafinil | Good | Good | iau.iriau.ir |
| Benzhydrylsulfanyl acetic acid | Beauveria bassiana | - | (S)-Benzhydrylsulfinyl acetic acid | 89 | 99 | nih.gov |
| Prochiral thioether ligand | Resolved chiral Ruthenium complex | H₂O₂ | (R)-Modafinil acid | High | >98 | researchgate.net |
| 2-(Benzhydrylthio)acetamide | Chiral BINOL-phosphate V | H₂O₂ | (R)-Modafinil | Quantitative | 13 | mdpi.com |
| 2-(Benzhydrylthio)acetamide | FeCl₃ with dipeptide ligand | H₂O₂ | (R)-Modafinil | 75 | 24 | mdpi.com |
While specific data for the direct asymmetric oxidation of methyl benzhydrylthioacetate is limited in the available literature, the successful application of these methods to the closely related acetamide and carboxylic acid derivatives strongly suggests their applicability to the synthesis of enantiopure this compound. The choice of methodology would depend on factors such as desired scale, cost, and the required level of enantiopurity.
Mitigation of Over-oxidation to Sulfones
A primary challenge in the synthesis of sulfoxides from their corresponding sulfides is the potential for over-oxidation to the sulfone byproduct. The selective oxidation of the sulfide moiety in the precursor, methyl (benzhydrylsulfanyl)acetate, to the desired sulfoxide requires careful control of reaction conditions and the choice of oxidizing agent.
Several strategies can be employed to minimize the formation of the sulfone impurity. One common approach is the use of milder oxidizing agents. While strong oxidants like potassium permanganate or nitric acid will readily produce the sulfone, reagents such as hydrogen peroxide (H₂O₂) offer a greater degree of control. The reactivity of H₂O₂ can be further modulated by the choice of catalyst and reaction conditions. For instance, the oxidation of 2-[(diphenylmethyl)thio]acetamide to modafinil, a closely related sulfoxide, can be achieved with hydrogen peroxide in acetic acid at a controlled temperature of 40°C. This demonstrates that careful temperature management is crucial in preventing over-oxidation.
Another key parameter is the stoichiometry of the oxidizing agent. Using a stoichiometric equivalent or a slight excess of the oxidant can favor the formation of the sulfoxide. Continuous monitoring of the reaction progress via techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to quench the reaction upon consumption of the starting sulfide, thereby preventing further oxidation of the sulfoxide product.
The choice of solvent can also influence the selectivity of the oxidation. While specific studies on methyl (benzhydrylsulfinyl)acetate are limited, research on analogous sulfide oxidations has shown that the solvent can affect the rate of both the desired oxidation and the over-oxidation reaction. Therefore, solvent screening is a valuable tool in optimizing the synthesis for maximal sulfoxide yield.
Finally, certain additives can act as sulfone inhibitors. While not extensively documented for this specific synthesis, the principle of using additives to temper the reactivity of the oxidizing system is a known strategy in organic synthesis.
Table 1: Strategies to Mitigate Sulfone Formation
| Strategy | Description | Key Considerations |
|---|---|---|
| Choice of Oxidant | Utilize milder oxidizing agents like hydrogen peroxide. | Avoid strong oxidants such as KMnO₄ or HNO₃. |
| Stoichiometry Control | Use a precise amount of the oxidizing agent (typically 1.0-1.2 equivalents). | Requires careful calculation and addition of the reagent. |
| Temperature Management | Maintain a controlled, often sub-ambient, temperature during the reaction. | Exothermic reactions may require external cooling. |
| Reaction Monitoring | Track the consumption of the starting sulfide and formation of the sulfoxide. | Allows for timely quenching of the reaction to prevent over-oxidation. |
| Solvent Selection | Choose a solvent that favors the kinetics of sulfoxide formation over sulfone formation. | Requires empirical optimization for the specific substrate. |
Alternative Synthetic Pathways and Chiral Resolution Techniques
Beyond the direct asymmetric oxidation of the prochiral sulfide, several other strategies can be employed to access enantiopure this compound. These include synthesis from enantiopure precursors and the application of enzymatic or biocatalytic methods.
Synthesis from Enantiopure Precursors (e.g., Modafinil Derivatives)
An attractive route to this compound is to start from a readily available enantiopure precursor, such as (R)-modafinil (armodafinil). This approach leverages the existing stereocenter, avoiding the need for an asymmetric oxidation step. The primary transformation required is the conversion of the amide functionality in (R)-modafinil to a methyl ester.
A common method to achieve this is through the hydrolysis of the amide to the corresponding carboxylic acid, followed by esterification. (R)-modafinil can be hydrolyzed under acidic or basic conditions to yield (R)-2-(benzhydrylsulfinyl)acetic acid. This enantiopure acid can then be esterified to the desired methyl ester. A patent describes the synthesis of methyl (-)-benzhydrylsulfinylacetate from (-)-benzhydrylsulfinylacetic acid using methyl sulfate and sodium bicarbonate in water. The reaction proceeds with a high yield of 85%.
Alternatively, direct conversion of the amide to the ester may be possible, although this transformation can be challenging and may require specific reagents to avoid side reactions or racemization.
Another potential enantiopure precursor is the (R)-2-(benzhydrylsulfinyl)acetic acid itself, which can be obtained through various asymmetric syntheses or resolutions. Once obtained, this chiral acid can be readily converted to its methyl ester via standard esterification protocols, such as Fischer esterification using methanol in the presence of an acid catalyst (e.g., sulfuric acid).
Enzymatic and Biocatalytic Approaches
Enzymatic and biocatalytic methods offer a powerful and environmentally benign approach to obtaining enantiopure compounds. For the synthesis of this compound, two primary enzymatic strategies can be considered: asymmetric oxidation and kinetic resolution.
While there is limited direct evidence for the enzymatic asymmetric oxidation to produce the (R)-enantiomer of the target ester, related studies have shown the potential of this approach. For instance, the fungus Beauveria bassiana has been used for the highly enantioselective oxidation of benzhydrylsulfanyl acetic acid to the corresponding (S)-sulfinyl carboxylic acid with 99% enantiomeric excess (ee). Although this produces the opposite enantiomer, it highlights the potential of microorganisms to perform stereoselective sulfoxidations. Further screening of different microbial strains or engineered enzymes could potentially identify a biocatalyst capable of producing the desired (R)-enantiomer.
A more widely applicable enzymatic method is the kinetic resolution of a racemic mixture of methyl (benzhydrylsulfinyl)acetate. This technique utilizes an enzyme, typically a lipase, to selectively hydrolyze one enantiomer of the ester to its corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer.
For example, a racemic mixture of the methyl ester can be treated with a lipase in an aqueous buffer. If the lipase selectively hydrolyzes the (S)-ester, the remaining unreacted ester will be enriched in the desired (R)-methyl (benzhydrylsulfinyl)acetate. The success of this approach depends on the enantioselectivity of the chosen enzyme. A variety of commercially available lipases, such as those from Candida antarctica (CAL-B), Pseudomonas cepacia, and Pseudomonas fluorescens, have shown high enantioselectivity in the resolution of various chiral esters. The unreacted (R)-ester can then be separated from the (S)-acid by extraction.
Table 2: Comparison of Alternative Synthetic Pathways
| Pathway | Description | Advantages | Disadvantages |
|---|---|---|---|
| From (R)-Modafinil | Hydrolysis of the amide to the carboxylic acid, followed by esterification. | Starts with a readily available enantiopure precursor. | Requires two synthetic steps. |
| From (R)-Acid | Direct esterification of enantiopure (R)-2-(benzhydrylsulfinyl)acetic acid. | A straightforward and high-yielding reaction. | Requires a source of the enantiopure acid. |
| Enzymatic Asymmetric Oxidation | Direct conversion of the prochiral sulfide to the (R)-sulfoxide using a biocatalyst. | Potentially a one-step, environmentally friendly process. | Requires identification of a suitable enzyme for the (R)-enantiomer. |
| Enzymatic Kinetic Resolution | Selective enzymatic hydrolysis of the (S)-ester from a racemic mixture. | Utilizes commercially available enzymes and mild conditions. | Maximum theoretical yield is 50%; requires separation of the product from the hydrolyzed acid. |
Process Optimization and Scalability Considerations for Research Applications
For the synthesis of this compound to be practical for research applications, which may require gram-scale quantities, optimization of the synthetic process and considerations for scalability are crucial.
Optimization of Reaction Conditions:
Temperature: As discussed in the context of mitigating over-oxidation, temperature control is critical. For asymmetric oxidations, lower temperatures often lead to higher enantioselectivity. Optimization studies would involve running the reaction at various temperatures to find the optimal balance between reaction rate and stereoselectivity.
Concentration: The concentration of reactants can influence reaction rates and, in some cases, selectivity. A systematic variation of the substrate and reagent concentrations can help identify the most efficient conditions.
Catalyst Loading: In catalytic reactions, such as asymmetric oxidations or enzymatic resolutions, the amount of catalyst used is a key factor. Minimizing the catalyst loading while maintaining high yield and selectivity is important for cost-effectiveness and ease of purification. For enzymatic resolutions, parameters such as enzyme concentration and substrate-to-enzyme ratio need to be optimized.
Reaction Time: Monitoring the reaction progress over time is essential to determine the optimal reaction time for achieving maximum conversion and preventing product degradation or side reactions.
Scalability Considerations:
Reagent Selection: For larger-scale synthesis, the availability, cost, and safety of the reagents are important considerations. The use of inexpensive and readily available oxidants like hydrogen peroxide is advantageous.
Purification: The method of purification should be amenable to larger scales. While column chromatography is suitable for small-scale purification, it can be cumbersome and costly for larger quantities. Crystallization, if applicable, is a more scalable purification technique.
Work-up Procedure: The work-up procedure should be as simple and efficient as possible. Minimizing the number of extraction and washing steps can save time and reduce solvent waste.
Safety: A thorough safety assessment of the reaction is necessary before scaling up. This includes identifying potential hazards such as exothermic reactions, the use of flammable solvents, or the handling of corrosive reagents.
In the context of enzymatic resolutions, scalability can be enhanced by using immobilized enzymes. Immobilization allows for easy recovery and reuse of the enzyme, reducing costs and simplifying the purification process. Continuous flow reactors can also be employed for enzymatic resolutions, offering advantages in terms of process control and throughput.
By systematically optimizing these parameters, a robust and scalable process for the synthesis of this compound can be developed to meet the demands of research applications.
Chemical Reactivity and Mechanistic Transformations of Methyl R Benzhydrylsulfinyl Acetate
Reactivity of the Sulfinyl Group (S=O)
The sulfinyl group is a key feature of the molecule, characterized by a sulfur-oxygen double bond and the presence of a stereocenter at the sulfur atom. This functional group imparts specific nucleophilic and electrophilic properties to the molecule and is susceptible to oxidation, reduction, and nucleophilic substitution.
Nucleophilic and Electrophilic Characteristics
The sulfinyl group in methyl (R)-(benzhydrylsulfinyl)acetate displays dual reactivity. The oxygen atom, with its lone pairs of electrons, can act as a nucleophile, while the sulfur atom is electrophilic. This electrophilicity is due to the polarization of the S=O bond, which draws electron density away from the sulfur atom, making it susceptible to attack by nucleophiles. mdpi.comlibretexts.org The electrophilic nature of the sulfur atom is a key factor in nucleophilic substitution reactions at this center. mdpi.com
Oxidation and Reduction Pathways
The sulfur atom in the sulfinyl group exists in an intermediate oxidation state and can be either oxidized to a sulfonyl group (SO₂) or reduced to a thioether (sulfide).
Oxidation: Oxidation of the sulfinyl group leads to the formation of the corresponding sulfone. This transformation can be achieved using various oxidizing agents. For instance, hydrogen peroxide (H₂O₂) in the presence of an acid catalyst like sulfuric acid (H₂SO₄) is an effective reagent for this purpose. nih.gov
Reaction: (R)-benzhydrylsulfinylacetate + Oxidizing Agent → Benzhydrylsulfonylacetate
Reduction: While specific reduction pathways for this compound are not extensively detailed in the provided context, sulfoxides, in general, can be reduced to sulfides.
Nucleophilic Substitution Reactions at Sulfur
Nucleophilic substitution at the sulfur atom of sulfinyl derivatives is a well-studied area of organic chemistry. mdpi.comnih.gov These reactions typically proceed through an addition-elimination mechanism. nih.gov In this process, the nucleophile adds to the electrophilic sulfur atom, forming a transient, tetracoordinate sulfur intermediate. nih.gov This intermediate then collapses, expelling the leaving group.
The stereochemical outcome of these reactions is of significant interest. Unlike the Sₙ2 reaction at a carbon center which proceeds with inversion of configuration, the stereochemistry at the sulfur center can vary. The geometry of the intermediates in these substitution reactions is often an unsymmetrical trigonal bipyramid. nih.gov
Reactions Involving the Methyl Ester Moiety
The methyl ester group is another reactive site within the molecule, primarily undergoing nucleophilic acyl substitution reactions such as hydrolysis and transesterification. libretexts.orglatech.edu These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon. libretexts.org
Hydrolysis and Transesterification Reactions
Hydrolysis: The methyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, (R)-(benzhydrylsulfinyl)acetic acid, and methanol. latech.eduresearchgate.net
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is treated with water in the presence of a strong acid catalyst. latech.edu
Base-Promoted Hydrolysis (Saponification): This is an irreversible process that uses a stoichiometric amount of a base, such as sodium hydroxide, to produce the carboxylate salt. latech.edu
Transesterification: Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.org For example, reacting this compound with a different alcohol (e.g., ethanol) would result in the formation of ethyl (R)-(benzhydrylsulfinyl)acetate and methanol. libretexts.org
Formation of Carboxylic Acid Derivatives
Following hydrolysis of the methyl ester to (R)-(benzhydrylsulfinyl)acetic acid, a variety of other carboxylic acid derivatives can be synthesized. libretexts.orglatech.eduutexas.edu These transformations are fundamental in organic synthesis.
The general pathway involves the conversion of the carboxylic acid into a more reactive species, which can then be treated with an appropriate nucleophile. latech.edu
Table 1: Synthesis of Carboxylic Acid Derivatives from (R)-(Benzhydrylsulfinyl)acetic Acid
| Derivative | Reagent(s) | Product |
| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | (R)-(Benzhydrylsulfinyl)acetyl chloride |
| Acid Anhydride | Dehydrating agent or reaction with an acid chloride | (R)-(Benzhydrylsulfinyl)acetic anhydride |
| Amide | Ammonia (B1221849) or a primary/secondary amine, often via the acid chloride | (R)-2-(Benzhydrylsulfinyl)acetamide |
Transformations at the α-Carbon and Benzhydryl Group
The primary sites of reactivity on this compound, beyond simple ester hydrolysis, are the protons α to the carbonyl and sulfoxide (B87167) groups. The acidity of these protons allows for the formation of nucleophilic intermediates, while the chiral sulfinyl group provides powerful stereochemical control over subsequent reactions.
The alkylation of metal enolates is a fundamental carbon-carbon bond-forming reaction. In the context of chiral auxiliaries, this reaction provides a powerful method for asymmetric synthesis. The process begins with the deprotonation of the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a metal enolate. tandfonline.com This enolate is an ambident nucleophile but typically reacts with soft electrophiles, like alkyl halides, at the carbon terminus. tandfonline.com For esters, the formation of the trans-enolate is generally favored. tandfonline.com
The (R)-benzhydrylsulfinyl group serves as a highly effective chiral auxiliary in these alkylation reactions. Once the lithium enolate of this compound is formed, the chiral sulfoxide directs the approach of an incoming electrophile to one face of the enolate, resulting in a high degree of diastereoselectivity in the newly formed C-C bond. The stereochemical outcome is dictated by the formation of a rigid, chelated transition state. The high diastereoselectivity achievable makes this a valuable strategy for synthesizing enantiomerically enriched α-substituted carboxylic acid derivatives after subsequent cleavage of the auxiliary. The use of chiral auxiliaries like the prolinol-derived variants in diastereoselective enolate alkylation reactions has been extensively studied, demonstrating the power of this general approach. acs.org
Table 1: Representative Diastereoselective Alkylation of Chiral β-Sulfinyl Ester Enolates This table presents illustrative data from related systems to demonstrate the efficacy of chiral sulfinyl groups in directing alkylation.
| Sulfinyl Auxiliary | Base | Electrophile (E+) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| N-Acyl Oxazolidinone | Sodium Enolate | Benzyl (B1604629) Bromide | >20:1 |
| N-Acyl Oxazolidinone | Sodium Enolate | Allyl Iodide | >20:1 |
| N-Acyl Oxazolidinone | Sodium Enolate | Methyl Iodide | >20:1 |
Chiral sulfoxides are highly effective chiral auxiliaries in cycloaddition reactions, particularly the Diels-Alder reaction. tandfonline.com While this compound itself is not a dienophile, it can be readily converted into one, for example, by elimination to form methyl (benzhydrylsulfinyl)propenoate. In such a system, the chiral sulfinyl group exerts powerful stereocontrol over the [4+2] cycloaddition.
The sulfinyl group acts as an activating group and a chiral director. Its electron-withdrawing nature enhances the dienophilicity of the adjacent double bond. More importantly, it sterically shields one face of the dienophile, forcing the approaching diene to attack from the less hindered face. tandfonline.comuq.edu.au Lewis acid catalysts are often employed to enhance both the rate and the selectivity of the reaction. The Lewis acid coordinates to the carbonyl oxygen and the sulfinyl oxygen, creating a rigid, chelated intermediate that further exaggerates the steric bias and enhances facial selectivity. acs.org This strategy has been successfully applied using various chiral sulfinyl dienophiles, including α-sulfinylmaleimides and N-sulfinyl dienophiles, to achieve high levels of diastereoselectivity in reactions with both cyclic and acyclic dienes. tandfonline.comacs.org The resulting cycloadducts, containing multiple new stereocenters, can then be elaborated into complex target molecules. nih.gov
Table 2: Diastereoselectivity in Diels-Alder Reactions with Chiral Sulfinyl Dienophiles This table shows examples from related systems, highlighting the directing power of the chiral sulfinyl group.
| Dienophile | Diene | Lewis Acid | Diastereoselectivity |
|---|---|---|---|
| N-Sulfinylsulfonamide | Cyclopentadiene | 3a-Cu(OTf)₂ | 90% de |
| N-Sulfinylsulfonamide | Cyclohexadiene | 3a-Cu(OTf)₂ | 80% de |
| Chiral α-sulfinylmaleimide | Furan | Et₂AlCl | High |
Elucidation of Reaction Mechanisms
Understanding the underlying mechanisms of these transformations is crucial for predicting stereochemical outcomes and optimizing reaction conditions. Kinetic studies and the characterization of proposed transition states provide fundamental insights into the reactivity of this compound.
Kinetic studies are essential for determining the rate-limiting steps and the species involved in the reaction mechanism. For the alkylation of the enolate derived from this compound, a kinetic study would typically measure the reaction rate's dependence on the concentrations of the enolate, the alkylating agent, and the temperature. Such studies can help confirm that the reaction proceeds via an SN2 pathway between the enolate and the alkyl halide.
The high degree of stereoselectivity observed in reactions of this compound is rationalized by well-defined transition state models. A transition state is the highest potential energy state along a reaction coordinate, while an intermediate is a species produced in one step and consumed in another. acs.org
For the diastereoselective alkylation of the enolate, a six-membered chair-like transition state is proposed. This model involves the chelation of the lithium cation by both the enolate oxygen and the sulfinyl oxygen. The bulky benzhydryl group on the sulfur atom preferentially occupies a pseudo-equatorial position to minimize steric strain. This arrangement locks the conformation of the ring and effectively shields one face of the enolate. Consequently, the electrophile is forced to approach from the less hindered face, leading to the observed high diastereoselectivity.
In Lewis acid-catalyzed Diels-Alder reactions, a proposed intermediate involves the bidentate coordination of the catalyst (e.g., Cu(II) or Ti(IV)) to both the sulfinyl oxygen and the carbonyl oxygen of the dienophile. acs.orgresearchgate.net This coordination creates a rigid, planar five-membered ring, enhancing the dienophile's reactivity and fixing its conformation. The benzhydryl group projects from this plane, blocking one face of the C=C double bond. The diene then approaches from the opposite, more accessible face, controlled by minimizing steric interactions with the chiral auxiliary and maximizing favorable secondary orbital interactions. acs.org Density functional theory (DFT) calculations on related systems have been used to model these transition states and elucidate the origins of stereoselectivity. chemrxiv.org
Application As a Chiral Building Block and Auxiliary in Asymmetric Organic Synthesis
Role in the Enantioselective Synthesis of Complex Molecules
As a chiral building block, the compound provides a pre-existing stereocenter that can be incorporated into a larger target molecule. Its inherent chirality directs the formation of subsequent stereocenters with high selectivity.
Methyl (R)-(benzhydrylsulfinyl)acetate is a key intermediate in the synthesis of (R)-Modafinil (also known as Armodafinil), the single-enantiomer version of the wakefulness-promoting agent Modafinil (B37608). (R)-Modafinil is the more active enantiomer and is used to treat sleep disorders like narcolepsy.
The synthesis involves the direct conversion of the methyl ester group into an amide. In a typical procedure, a stream of ammonia (B1221849) gas is passed through a solution of this compound in methanol. This ammonolysis reaction replaces the methoxy (B1213986) group (-OCH₃) with an amino group (-NH₂) to yield 2-[(R)-(Diphenylmethyl)sulfinyl]acetamide, which is (R)-Modafinil. This transformation highlights the compound's role as a direct precursor, where the chiral sulfoxide (B87167) core is retained in the final active pharmaceutical ingredient.
| Starting Material | Reagent | Product | Significance |
|---|---|---|---|
| This compound | Ammonia (NH₃) | (R)-Modafinil | Direct conversion to an active pharmaceutical ingredient |
The protons on the carbon adjacent to the sulfoxide group (the α-carbon) in this compound are acidic and can be removed by a strong base to form a nucleophilic carbanion, often referred to as an enolate. This enolate is stabilized by both the adjacent ester and the sulfoxide group. The chiral environment created by the (R)-configured sulfoxide ensures that subsequent reactions of this nucleophile are highly stereoselective.
When this chiral enolate reacts with electrophiles, such as alkyl halides or carbonyl compounds, new carbon-carbon bonds are formed with a high degree of facial selectivity. 182.160.97libretexts.orgmasterorganicchemistry.com For instance, in an aldol-type reaction, the enolate adds to an aldehyde, creating a β-hydroxy ester. nih.govwikipedia.org The bulky benzhydryl group on the sulfoxide effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side. This results in the formation of a new stereocenter with a predictable configuration relative to the sulfur's stereochemistry. This method is a powerful tool for constructing chiral backbones found in many natural products and complex organic molecules. wiley-vch.de
Use as a Chiral Auxiliary for Stereocontrol
A chiral auxiliary is a group that is temporarily attached to a substrate to direct a stereoselective reaction, and is subsequently removed. The benzhydrylsulfinyl group in this compound is an excellent example of such an auxiliary.
Chiral sulfoxides are highly effective in directing the outcome of coupling reactions. The stereogenic sulfur atom, with its well-defined three-dimensional arrangement of a lone pair, an oxygen atom, and two different carbon substituents (the benzhydryl and acetate-bearing methylene (B1212753) groups), creates a highly asymmetric environment. In reactions like palladium-catalyzed cross-couplings or conjugate additions, the sulfoxide group can coordinate to the metal center, creating a rigid, well-ordered transition state. This coordination, combined with the steric hindrance from the large benzhydryl group, forces the coupling partners to react from a specific direction, leading to the formation of one diastereomer in significant excess over others. acs.org
The effectiveness of the benzhydrylsulfinyl group as a chiral auxiliary is based on several key principles:
Steric Hindrance : The two phenyl rings of the benzhydryl group create a large, sterically demanding pocket that effectively shields one face of the reacting center (e.g., an enolate). This forces incoming reagents to attack from the opposite, more accessible face.
Conformational Rigidity : The tetrahedral geometry of the sulfoxide group is configurationally stable and does not readily invert at room temperature. wikipedia.org This stability ensures that the chiral information is reliably transferred during the reaction.
Chelation Control : The oxygen atom of the sulfoxide can act as a Lewis base, coordinating to metal ions (e.g., Li⁺, Ti⁴⁺, Pd²⁺) that are often used as catalysts or reagents. This chelation can lock the molecule into a specific conformation, enhancing the facial discrimination and leading to higher diastereoselectivity.
These principles allow for the rational design of asymmetric reactions, where the stereochemical outcome can be confidently predicted based on the known configuration of the auxiliary. princeton.edu
A crucial feature of a good chiral auxiliary is that it can be removed cleanly after it has served its purpose, without affecting the newly created stereocenters. The benzhydrylsulfinyl group can be cleaved under various conditions.
Comparative Analysis with Established Chiral Auxiliaries
The utility of this compound as a chiral auxiliary in asymmetric synthesis is best understood through a comparative lens, evaluating its performance against well-established and widely used auxiliaries. This analysis focuses on its comparison with two major classes of auxiliaries: oxazolidinones and other sulfur-based auxiliaries, including camphorsultam. The primary measure of effectiveness for these auxiliaries is their ability to direct the stereochemical outcome of a reaction, typically quantified by the diastereomeric excess (d.e.) or diastereomeric ratio (d.r.) of the product.
Oxazolidinone auxiliaries, often referred to as Evans auxiliaries, represent a cornerstone of asymmetric synthesis, having been successfully applied to a multitude of stereoselective transformations such as aldol (B89426) reactions, alkylations, and Diels-Alder reactions. williams.edunih.gov These auxiliaries are attached to a substrate, for instance, an acyl group, to form a chiral imide. The steric bulk of the substituent on the oxazolidinone ring (e.g., benzyl (B1604629) or isopropyl) effectively shields one face of the corresponding enolate, directing the approach of an electrophile to the opposite face with high selectivity. williams.edunih.gov
The power of Evans auxiliaries lies in their reliability and the high levels of diastereoselectivity they consistently provide. For example, the alkylation of N-acyl oxazolidinone enolates is a well-understood and highly predictable process. williams.edu Deprotonation of the N-acyl oxazolidinone with a suitable base, such as sodium bis(trimethylsilyl)amide or lithium diisopropylamide (LDA), generates a rigid, chelated (Z)-enolate. williams.edu The subsequent alkylation occurs with a strong facial bias, leading to high diastereomeric ratios. For the alkylation of a propionyl imide with allyl iodide, diastereomeric ratios can be as high as 98:2. williams.edu
A key challenge in asymmetric synthesis is achieving high selectivity in reactions of acetate (B1210297) enolates, which are often less stereodirecting than their more substituted counterparts. While Evans auxiliaries are highly effective for propionate (B1217596) and other substituted enolates, achieving high diastereoselectivity with simple N-acetyl oxazolidinones can be more challenging. rsc.org
Table 1: Representative Diastereoselective Alkylations using an Evans Oxazolidinone Auxiliary
| Electrophile (R-X) | Auxiliary Substituent | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | Isopropyl | >99:1 | 90-95% |
| Allyl iodide | Benzyl | 98:2 | 61-77% |
| Methyl iodide | Isopropyl | 95:5 | 85-95% |
| Ethyl iodide | Benzyl | 98:2 | 90-97% |
This table presents typical data for the alkylation of N-propionyl oxazolidinones to illustrate the general effectiveness of this class of auxiliaries. Data compiled from various sources in the chemical literature.
Camphorsultam, also known as Oppolzer's sultam, is another prominent chiral auxiliary, valued for its rigid bicyclic structure derived from camphor. This rigidity provides excellent stereochemical control in a variety of reactions, including Michael additions, Claisen rearrangements, and cycloadditions. The sulfonamide nitrogen of the camphorsultam can be acylated, and the resulting N-acyl derivatives serve as effective substrates in asymmetric transformations. In some instances, camphorsultam has been reported to be superior to oxazolidinone auxiliaries, offering significant selectivity where oxazolidinones may be less effective. williams.edu
This compound belongs to the broader class of sulfur-based chiral auxiliaries. This class is diverse, with tert-butanesulfinamide (Ellman's auxiliary) and pseudoephedrine-derived amides being other notable examples. A common feature of many sulfur-containing auxiliaries is the stereogenic sulfur atom, which, in conjunction with other structural elements, dictates the facial selectivity of the reaction.
Research has shown that sulfur-based auxiliaries can be particularly effective in acetate aldol reactions, a transformation where oxazolidinones can show diminished selectivity. rsc.org For instance, N-acetyl thiazolidinethiones, which are sulfur analogs of oxazolidinones, can provide high diastereoselectivity in aldol reactions. rsc.org This suggests that the presence of the sulfur atom can significantly influence the transition state geometry and stereochemical outcome.
Pseudoephedrine-derived amides have also emerged as highly effective chiral auxiliaries for the asymmetric alkylation of enolates, providing access to enantiomerically enriched carboxylic acids and their derivatives with excellent diastereoselectivity (often ≥99:1 d.r.). rsc.org
The benzhydrylsulfinyl group in this compound combines a stereogenic sulfur with bulky phenyl groups. This structure is designed to exert strong stereocontrol over the formation and reaction of the corresponding enolate. While comprehensive, direct comparative data tables against camphorsultam for the alkylation of an identical acetate substrate are scarce in the reviewed literature, the known high performance of both camphorsultam and other advanced sulfur-based auxiliaries establishes the competitive landscape. For this compound to be considered a leading auxiliary, it must consistently match or exceed the high diastereoselectivities reported for these established systems.
Table 2: Comparison of Chiral Auxiliary Classes in Asymmetric Synthesis
| Chiral Auxiliary Class | Key Structural Feature | Typical High-Selectivity Reactions | Reported Diastereomeric Ratios (d.r.) |
| Oxazolidinones | Substituted oxazolidinone ring | Alkylation, Aldol, Diels-Alder | Up to >99:1 |
| Camphorsultam | Rigid camphor-derived sultam | Michael Addition, Cycloaddition | Often >95:5 |
| Other Sulfur-based Auxiliaries | Stereogenic sulfur or sulfur-containing heterocycle | Acetate Aldol, Alkylation | Up to >99:1 |
This table provides a general overview of the capabilities of different classes of chiral auxiliaries.
Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl R Benzhydrylsulfinyl Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the elucidation of the molecular structure of Methyl (R)-(benzhydrylsulfinyl)acetate in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H and ¹³C NMR for Structural Confirmation and Stereochemical Assignment
The confirmation of the chemical structure and the assignment of stereochemistry of this compound are primarily achieved through ¹H and ¹³C NMR spectroscopy. The presence of a chiral center at the sulfur atom renders the two protons of the adjacent methylene (B1212753) (CH₂) group diastereotopic. This means they are in chemically non-equivalent environments and are expected to resonate at different chemical shifts, typically appearing as a pair of doublets (an AB quartet) due to geminal coupling.
While specific spectral data for this compound is not publicly available, data from the closely related analogue, 2-(Benzhydrylsulfinyl)acetic acid prop-2-ynyl ester, provides a strong basis for estimating the chemical shifts. nih.gov The core benzhydrylsulfinyl acetyl structure is identical, with differences only in the ester moiety.
Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is anticipated to show distinct signals for each type of proton. The ten protons on the two phenyl rings would appear as a complex multiplet in the aromatic region (approx. 7.30-7.55 ppm). nih.gov The single benzhydryl proton (CH-S=O) is expected to be a singlet around 5.2-5.4 ppm. nih.gov The diastereotopic methylene protons (CH₂) adjacent to the sulfoxide (B87167) and carbonyl groups would likely appear as two distinct doublets, as observed in the propargyl ester analogue between 3.4-3.6 ppm. nih.gov The methyl ester protons (O-CH₃) are predicted to be a singlet in the range of 3.6-3.8 ppm, based on typical values for methyl esters. rsc.org
Expected ¹³C NMR Spectral Data: In the ¹³C NMR spectrum, separate signals are expected for each carbon atom. The carbonyl carbon (C=O) of the ester is the most deshielded, appearing around 165-170 ppm. nih.gov The aromatic carbons would resonate in the 128-136 ppm range. nih.gov The benzhydryl carbon (CH) and the methylene carbon (CH₂) are expected in the aliphatic region, along with the methyl ester carbon (OCH₃), which typically appears around 52-54 ppm. nih.govrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 7.30 - 7.55 (m, 10H) | 128.0 - 136.0 |
| Benzhydryl CH | ~5.3 (s, 1H) | ~76.0 |
| Methylene CH₂ | ~3.5 (AB quartet, 2H) | ~54.0 |
| Methyl OCH₃ | ~3.7 (s, 3H) | ~53.0 |
| Carbonyl C=O | - | ~165.0 |
Note: Predicted values are based on data from analogous compounds and general chemical shift ranges. nih.govrsc.org 'm' denotes a multiplet, 's' a singlet, and 'AB quartet' a pair of doublets.
Advanced NMR Techniques (e.g., COSY, HSQC, NOESY) for Conformational and Stereochemical Elucidation
To unambiguously assign the proton and carbon signals and to probe the compound's conformation, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the diastereotopic methylene protons, confirming their geminal relationship.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). pitt.edu An HSQC experiment would definitively link the proton signals for the benzhydryl, methylene, and methyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is invaluable for stereochemical and conformational analysis. rsc.org For this molecule, NOESY could show correlations between the benzhydryl proton and the protons of the phenyl rings, helping to define the molecule's preferred three-dimensional shape in solution.
Mass Spectrometry (MS) for Molecular Structure and Purity Assessment
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. synzeal.com The theoretical exact mass of this compound (C₁₆H₁₆O₃S) is 288.082015 g/mol . pharmacompass.com An HRMS measurement confirming this value provides unambiguous evidence for the compound's molecular formula, distinguishing it from any other compounds with the same nominal mass but a different elemental composition.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₆H₁₆O₃S |
| Theoretical Exact Mass | 288.082015 g/mol |
| Source | pharmacompass.com |
Fragmentation Pattern Analysis for Structural Features
In mass spectrometry, molecules are ionized and then break apart into characteristic fragment ions. Analyzing these fragments provides a fingerprint that helps to confirm the molecular structure. For this compound, key fragmentation pathways under electron ionization (EI) would involve the cleavage of the ester and sulfoxide groups.
Common fragmentation patterns for esters include the loss of the alkoxy group (·OCH₃) or the entire carbomethoxy group (·COOCH₃). synthinkchemicals.com A prominent peak in the spectrum would be expected for the stable benzhydryl cation ([C₁₃H₁₁]⁺) at m/z 167, formed by cleavage of the C-S bond. Other significant fragments would arise from cleavages around the sulfoxide moiety.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Predicted) | Fragment Identity/Loss |
| 288 | [M]⁺ (Molecular Ion) |
| 257 | [M - OCH₃]⁺ |
| 229 | [M - COOCH₃]⁺ |
| 167 | [C₁₃H₁₁]⁺ (Benzhydryl cation) |
Note: Fragmentation is predicted based on the compound's structure and general fragmentation rules. synthinkchemicals.com
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are used to identify the presence of specific functional groups.
The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its key functional groups. A strong absorption band for the ester carbonyl (C=O) stretch is anticipated around 1740 cm⁻¹. nih.gov The sulfoxide group (S=O) typically exhibits a strong absorption in the range of 1040-1060 cm⁻¹. nih.govgoogle.com
Raman spectroscopy, which relies on inelastic scattering of light, is particularly useful for observing symmetric, non-polar bonds that may be weak in the IR spectrum, such as the symmetric stretching modes of the aromatic rings. synzeal.com The S=O stretch is also Raman active. synzeal.comcleanchemlab.com
Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3000 - 3100 | Stretch |
| Aliphatic C-H | 2850 - 3000 | Stretch |
| Ester C=O | ~1742 | Stretch |
| Aromatic C=C | 1450 - 1600 | Stretch |
| Ester C-O | 1100 - 1300 | Stretch |
| Sulfoxide S=O | ~1055 | Stretch |
Note: Values are based on data from analogous compounds. nih.govgoogle.com
Characterization of Functional Groups and Bond Vibrations
Spectroscopic methods are fundamental in identifying the key functional groups and confirming the structural integrity of this compound. Infrared (IR) spectroscopy, in particular, is a powerful tool for probing the vibrational frequencies of chemical bonds within the molecule.
The molecular structure of this compound contains several characteristic functional groups that give rise to distinct absorption bands in an IR spectrum. These include the sulfoxide group (S=O), the ester group (C=O and C-O), the benzhydryl group's aromatic C-H bonds, and the aliphatic C-H bonds of the methyl and methylene groups.
Key vibrational modes and their expected regions in the IR spectrum are detailed below:
Sulfoxide (S=O) Stretching: The S=O bond is a strong chromophore and typically exhibits a characteristic stretching vibration.
Carbonyl (C=O) Stretching: The ester carbonyl group gives a strong, sharp absorption band.
C-O-C Stretching: The ester linkage also has characteristic stretching vibrations.
Aromatic C-H Stretching: The C-H bonds of the two phenyl rings of the benzhydryl group absorb at higher frequencies than aliphatic C-H bonds.
Aliphatic C-H Stretching: The methyl (CH₃) and methylene (CH₂) groups have both symmetric and asymmetric stretching vibrations. spectroscopyonline.com
Methyl C-H Bending: The methyl group also displays characteristic bending vibrations, often referred to as the "umbrella mode". spectroscopyonline.com
The precise frequencies of these vibrations can be influenced by the molecular environment and any intermolecular interactions. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate theoretical vibrational frequencies, which can then be compared with experimental data for a more detailed structural analysis. researchgate.net
Table 1: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Sulfoxide | S=O Stretch | 1040-1060 |
| Ester | C=O Stretch | ~1730 |
| Ester | C-O Stretch | 1250-1150 |
| Aromatic | C-H Stretch | >3000 |
| Aliphatic (CH₃, CH₂) | C-H Stretch | 2960-2850 |
| Methyl (CH₃) | Symmetric Bend | ~1375 |
In Situ Spectroscopic Studies for Reaction Monitoring
Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts. In situ spectroscopic techniques, such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, are particularly well-suited for this purpose. researchgate.netmdpi.com
The synthesis or transformation of this compound can be monitored by tracking the changes in the concentration of reactants, products, and any transient species over time. mdpi.com For instance, in a reaction where the sulfinylacetate is a reactant, its consumption can be followed by the decrease in the intensity of its characteristic IR bands, such as the S=O or C=O stretching vibrations. Conversely, the formation of a product would be indicated by the appearance and increase in intensity of its unique spectral features.
This real-time analysis allows for the precise determination of reaction endpoints, optimization of reaction conditions (e.g., temperature, catalyst loading), and can help ensure the safety and reliability of a process, especially when scaling up. mdpi.com The data obtained from in situ monitoring can be used to generate reaction profiles, which plot the concentration of different species versus time, providing a detailed kinetic understanding of the chemical transformation. researchgate.net
Chiral Chromatography and Purity Analysis
The stereochemical purity of this compound is critical, and chromatographic techniques are the cornerstone for its determination.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. mdpi.com To determine the enantiomeric purity of this compound, a chiral stationary phase (CSP) is employed. tsijournals.com CSPs are designed to interact differently with the two enantiomers, leading to different retention times and thus, their separation. mdpi.com
The choice of the CSP and the mobile phase is crucial for achieving good resolution between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of a wide range of chiral compounds, including those with a stereogenic sulfur atom. mdpi.comtsijournals.com
The enantiomeric excess (e.e.) is a measure of the purity of a chiral sample and can be calculated from the peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com A validated chiral HPLC method will demonstrate good linearity, accuracy, precision, and robustness, ensuring reliable determination of the enantiomeric purity. nih.govzenodo.org
Table 2: Key Parameters in Chiral HPLC Method Development
| Parameter | Description |
| Chiral Stationary Phase | The core component that enables enantiomeric separation. |
| Mobile Phase | The solvent system used to elute the compounds. Its composition can be optimized for better separation. |
| Flow Rate | The speed at which the mobile phase passes through the column. |
| Column Temperature | Can influence the interaction between the analyte and the stationary phase. |
| Detector | Typically a UV detector, set to a wavelength where the analyte absorbs strongly. |
Gas Chromatography (GC) with Derivatization for Analytical Applications
Gas Chromatography (GC) is another powerful analytical technique, but its application to compounds like this compound can be limited by their potential low volatility or thermal instability. sigmaaldrich.com To overcome these limitations, a process called derivatization is often employed. sigmaaldrich.comyoutube.comresearchgate.net
Derivatization involves chemically modifying the analyte to make it more amenable to GC analysis. youtube.comresearchgate.net This modification can increase the volatility and thermal stability of the compound. youtube.com For analytes with polar functional groups, silylation is a common derivatization technique. sigmaaldrich.comyoutube.com This involves reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace active hydrogens with a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com
For chiral analysis by GC, derivatization can also be used to convert the enantiomers into diastereomers using a chiral derivatizing agent. jfda-online.com These diastereomers have different physical properties and can often be separated on a standard achiral GC column.
The effectiveness of a derivatization reaction depends on factors such as the choice of reagent, reaction time, and temperature, which must be optimized to ensure the reaction goes to completion. sigmaaldrich.com
Table 3: Common Derivatization Approaches for GC Analysis
| Derivatization Type | Reagent Example | Purpose |
| Silylation | BSTFA, TMCS | Increases volatility and thermal stability by replacing active hydrogens. sigmaaldrich.com |
| Alkylation/Esterification | BF₃ in Methanol | Converts carboxylic acids to more volatile esters. researchgate.net |
| Acylation | Pentafluoropropionic anhydride | Can improve chromatographic properties and detector response. jfda-online.com |
Theoretical and Computational Investigations of Methyl R Benzhydrylsulfinyl Acetate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, electronic energies, and various spectroscopic properties with a high degree of accuracy.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a standard tool in computational chemistry for studying the electronic structure of molecules. A DFT study of Methyl (R)-(benzhydrylsulfinyl)acetate would typically involve the calculation of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for predicting the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).
Furthermore, DFT calculations can provide insights into the charge distribution within the molecule through methods like Natural Bond Orbital (NBO) analysis. This would allow for the identification of electrophilic and nucleophilic sites, which is critical for understanding its reaction mechanisms. Reactivity descriptors derived from DFT, such as chemical potential, hardness, and softness, could further quantify its reactivity. However, at present, no specific DFT studies have been published for this compound to provide this detailed information.
Ab Initio Methods for Energy Profiles and Reaction Paths
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are invaluable for mapping out the energy profiles of chemical reactions. These calculations can be used to locate transition states and intermediates along a reaction coordinate, providing a detailed picture of the reaction mechanism. For this compound, ab initio calculations could be employed to study the energy barriers of reactions in which it participates, such as nucleophilic substitutions or eliminations. This would provide a theoretical basis for understanding the kinetics and thermodynamics of these transformations. To date, such detailed ab initio investigations for this specific compound have not been reported in the scientific literature.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is intimately linked to its reactivity and biological activity. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt and their relative energies.
Preferred Conformations and Stereochemical Influences
The presence of a chiral sulfoxide (B87167) group and the bulky benzhydryl group in this compound suggests a complex conformational landscape. The stereochemical influence of the (R)-sulfinyl group is expected to play a significant role in dictating the preferred conformations of the molecule. Computational methods could be used to identify the low-energy conformers and to understand how the orientation of the benzhydryl and methyl acetate (B1210297) groups is influenced by the stereocenter at the sulfur atom. This information is crucial for understanding the stereoselectivity observed in reactions involving this compound. Without specific computational studies, our understanding of these stereochemical influences remains qualitative.
Interaction Energies and Non-Covalent Interactions
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking interactions, play a critical role in determining the structure and stability of molecules. In the case of this compound, intramolecular non-covalent interactions between the phenyl rings of the benzhydryl group and other parts of the molecule could influence its conformational preferences. Computational methods can be used to quantify the energies of these interactions, providing a deeper understanding of the forces that govern the molecule's shape. Currently, there is no published research detailing the specific non-covalent interactions within this compound.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful approach to unraveling the intricate details of chemical reaction mechanisms. By calculating the structures and energies of reactants, products, intermediates, and transition states, chemists can gain a comprehensive understanding of how a reaction proceeds. For reactions involving this compound, computational modeling could be used to:
Identify the elementary steps of the reaction.
Characterize the geometry of the transition state.
Calculate the activation energy, which determines the reaction rate.
Investigate the role of solvents and catalysts.
Such studies would be instrumental in optimizing reaction conditions and in the design of new, more efficient synthetic routes. However, the scientific literature currently lacks specific computational studies on the reaction mechanisms and transition states for reactions involving this compound.
Prediction of Stereoselectivity and Reaction Outcomes
Computational modeling is instrumental in predicting the stereoselectivity of reactions involving chiral auxiliaries like the benzhydrylsulfinyl group. By constructing detailed three-dimensional models of the transition states for different stereochemical pathways, the relative activation energies can be calculated. The pathway with the lower activation energy is predicted to be the major product, thus allowing for a rationalization and prediction of the observed stereoselectivity.
For a hypothetical reaction involving the enolate of this compound, density functional theory (DFT) calculations would be a common method to explore the potential energy surface. Different diastereomeric transition states would be located and optimized. The calculated energy differences between these transition states could then be used to predict the diastereomeric excess (d.e.) of the reaction.
Table 1: Hypothetical Transition State Energy Comparison
| Transition State | Relative Energy (kcal/mol) | Predicted Major/Minor Product |
|---|---|---|
| TS-Re | 0.0 | Major |
Note: This data is illustrative and not based on actual published research for this specific compound.
Solvent Effects on Reaction Energetics
The choice of solvent can significantly impact the rate and selectivity of a chemical reaction. Computational models can simulate these effects in two primary ways: through implicit solvent models or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and often provides a good approximation of bulk solvent effects on the energetics of reactants, transition states, and products.
Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for accurate predictions. By calculating the reaction energetics in different solvent models, a theoretical understanding of how the solvent influences the reaction barrier and stereoselectivity can be achieved. For instance, a more polar solvent might stabilize a more polar transition state, thereby accelerating the reaction.
Synergy between Computational and Experimental Findings
The most powerful approach to understanding a chemical system involves a close collaboration between computational and experimental studies. Theoretical predictions can guide experimental design, suggesting optimal reaction conditions or new substrate scopes. Conversely, experimental results provide crucial benchmarks for validating and refining computational models.
If experimental data on a reaction of this compound were available, computational chemists could build models to explain the observed outcomes. For example, if a reaction unexpectedly yielded a different major stereoisomer than predicted by a simple steric model, computations could be employed to investigate other contributing factors, such as subtle electronic effects or the role of a catalyst. This iterative process of prediction, experimentation, and refinement leads to a deeper and more robust understanding of the chemical system.
Structure Reactivity and Structure Selectivity Relationships in Chemical Transformations Involving Methyl R Benzhydrylsulfinyl Acetate
Influence of the Sulfinyl Stereochemistry on Reaction Pathways
The sulfinyl group is the cornerstone of the molecule's utility in asymmetric synthesis, acting as a powerful chiral auxiliary. nih.gov A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org The sulfur atom in Methyl (R)-(benzhydrylsulfinyl)acetate is a stereocenter with an (R)-configuration, and it is configurationally stable under a wide range of reaction conditions. nih.gov This stability is crucial, as it ensures that the chiral information is maintained throughout a synthetic sequence.
The primary role of the (R)-sulfinyl group is to induce diastereoselectivity. By creating a specific, three-dimensional chiral environment around the reactive center (the α-carbon of the acetate (B1210297) group), it effectively shields one of the prochiral faces of the corresponding enolate. When the enolate of this compound reacts with an electrophile, the electrophile is directed to the less sterically hindered face, resulting in the preferential formation of one diastereomer over the other. This high degree of asymmetric induction is a hallmark of chiral sulfinyl compounds. nih.govacs.org The predictable stereochemical outcome allows for the synthesis of enantiomerically enriched products after the auxiliary is cleaved. wikipedia.org The use of such auxiliaries is a common and effective strategy for constructing enantioenriched compounds. nih.gov
Impact of Benzhydryl and Methyl Ester Moieties on Reactivity
Benzhydryl Group: The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is exceptionally bulky. This steric bulk is a key factor in controlling selectivity. wikipedia.org It works in concert with the chiral sulfinyl group to create a highly biased steric environment, further enhancing the facial discrimination of incoming reagents. Steric hindrance from the large benzhydryl substituent can slow down or prevent unwanted side reactions, thereby increasing the efficiency of the desired transformation. wikipedia.org This moiety is a defining feature of the modafinil (B37608) family of molecules, where it is critical for biological activity. nih.govacs.org
Methyl Ester Moiety: The methyl ester is the primary site of chemical transformation. Its α-protons are acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate is the key intermediate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) additions. The ester group itself can be transformed through reactions like hydrolysis to the corresponding carboxylic acid, amidation to form amides (such as in the synthesis of modafinil analogues), or reduction to an alcohol. acs.orgresearchgate.net Methyl acetate is a well-understood carboxylate ester, and its reactivity patterns are predictable. nih.gov The combination of the activatable ester function with the powerful stereodirecting sulfinyl group makes this compound a versatile building block in synthesis.
Rational Design of Derivatives for Targeted Synthetic Applications
The structural scaffold of this compound allows for rational modification to create derivatives tailored for specific synthetic outcomes. These modifications can be made to the benzhydryl group, the ester, or by using the entire molecule as a template for synthesizing other complex structures. acs.orgrsc.org
Researchers have synthesized numerous analogues by altering the substituents on the diphenyl rings of the benzhydryl group. acs.org Adding electron-withdrawing or electron-donating groups, or halogens, can fine-tune the electronic properties and steric profile of the molecule. acs.org This strategy has been employed to investigate structure-activity relationships in modafinil-related compounds, aiming to improve binding affinity and selectivity for biological targets. acs.org
Furthermore, the acetate portion can be derivatized. For instance, the parent 2-(benzhydrylsulfinyl)acetic acid can be condensed with various alcohols or amines to generate a library of esters and amides. nih.govacs.org A prominent application of related chiral sulfinyl compounds is in the asymmetric synthesis of α- and β-amino acids, which are vital building blocks for pharmaceuticals and natural products. rsc.orgnih.gov By analogy, intermediates derived from this compound can serve as precursors to complex, enantiomerically pure molecules. ugent.be
| Structural Modification | Example Derivative Class | Targeted Synthetic Application | Reference |
|---|---|---|---|
| Substitution on Benzhydryl Phenyl Rings | bis(p-fluoro)benzhydrylsulfinyl acetamide | Modulation of biological activity (e.g., dopamine (B1211576) transporter binding) | acs.org |
| Modification of the Ester Group | 2-(Benzhydrylsulfinyl)acetamide (Modafinil) | Synthesis of psychoactive pharmaceuticals | nih.gov |
| Conversion to Sulfinyl Imine | N-tert-Butanesulfinyl imines | Asymmetric synthesis of chiral amines and β-amino acids | acs.orgrsc.orgnih.gov |
| Chain Extension/Elaboration | Benzhydrylsulfinyl nih.govacs.orgacs.orgtriazol-4-yl-methyl esters | Creation of novel compounds with potential anti-inflammatory activity | nih.govnih.gov |
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that seek to correlate the chemical structure of a series of compounds with their reactivity using mathematical equations. oxfordsciencetrove.com This approach facilitates the prediction of reaction outcomes and the rational design of new molecules without the need for exhaustive experimentation. researchgate.net
While specific QSRR studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the principles can be readily applied to this system. A QSRR model for this compound and its derivatives would involve calculating a set of molecular descriptors and correlating them with experimentally observed reactivity data, such as reaction rates or diastereoselectivity.
The process typically involves:
Defining a training set: A series of structurally related molecules, such as this compound with different substituents on the phenyl rings, would be synthesized.
Measuring reactivity: A specific reaction, like enolate alkylation, would be performed for each compound, and the reaction rate or product distribution would be quantified.
Calculating descriptors: For each molecule in the series, a wide range of computational descriptors would be calculated. researchgate.netnih.gov
Model building: Statistical methods are used to build a mathematical equation that links the descriptors to the observed reactivity.
Research on the closely related benzhydrylium scaffold has demonstrated that QSRR models can be successfully built using structural descriptors to predict reactivity parameters. researchgate.net
| Descriptor Category | Examples | Information Provided | Reference |
|---|---|---|---|
| Quantum Chemical | HOMO/LUMO energies, atomic charges, dipole moment | Describes electronic properties and sites of reactivity | nih.gov |
| Topological | Wiener index, molecular connectivity indices | Describes atomic connectivity and molecular branching | nih.gov |
| Physicochemical | LogP, polarizability, surface area, molar refractivity | Describes properties like hydrophobicity and steric bulk | researchgate.netnih.gov |
| Steric | Taft steric parameters, cone angles | Quantifies the steric bulk of substituents | wikipedia.org |
By developing such models, chemists can predict the reactivity of a hypothetical new derivative before its synthesis, accelerating the discovery of molecules with desired properties for targeted applications.
Future Directions and Emerging Research Avenues in Synthetic Chemistry
Development of Novel Asymmetric Synthetic Methodologies
The primary challenge in synthesizing compounds like Methyl (R)-(benzhydrylsulfinyl)acetate lies in controlling the stereochemistry at the sulfur atom. Future research is intensely focused on creating more efficient and highly selective asymmetric methods. The principal route remains the enantioselective oxidation of a prochiral sulfide (B99878). acs.org
Economically, catalytic oxidation systems are preferable to stoichiometric ones. acs.org Methodologies that can directly produce enantiopure sulfoxides from prochiral sulfides are in high demand to avoid resource-intensive separation processes like chromatography. acsgcipr.org Key areas of development include:
Transition Metal Catalysis : Systems based on metals like titanium and vanadium are commonly used. acs.org The well-known Kagan sulfoxidation, which utilizes a titanium complex with tartrate ligands, is a foundational example. acsgcipr.org Future work aims to discover new, more efficient catalysts based on abundant metals, which would offer economic and sustainability advantages. acsgcipr.org
Enzymatic and Biocatalytic Methods : Biotechnology presents a powerful alternative to traditional chemical synthesis. acs.org Enzymes such as Baeyer-Villiger monooxygenases (BVMOs), peroxidases, and cyp450 can produce chiral sulfoxides with high enantiomeric excess (ee). acsgcipr.orgnih.gov BVMOs are particularly favored for large-scale processes because they use molecular oxygen as the terminal oxidant. acsgcipr.org Whole-cell preparations are often operationally simpler and are a key area of ongoing research. nih.gov
Organocatalysis : The development of metal-free catalytic systems is a significant trend. While early attempts with certain chiral oxidants showed limited success, the field is rapidly advancing, seeking to avoid the cost and potential toxicity associated with metal catalysts. acs.org
A comparative look at different catalytic systems highlights the ongoing innovation in this area.
Table 1: Comparison of Asymmetric Sulfoxidation Methodologies
| Methodology | Catalyst/Reagent Example | Typical Oxidant | Advantages | Challenges |
|---|---|---|---|---|
| Metal Catalysis | Ti(OiPr)₄ / Diethyl Tartrate (Kagan Oxidation) | Hydroperoxides | Well-established, good selectivity for many substrates. acsgcipr.org | Use of stoichiometric chiral ligands, potential metal contamination. |
| Biocatalysis | Baeyer-Villiger Monooxygenases (BVMOs) | O₂ | High enantioselectivity, uses a green oxidant, mild conditions. acsgcipr.orgnih.gov | Substrate scope can be limited, enzyme sensitivity. acs.org |
| Organocatalysis | Chiral Oxaziridines (e.g., Davis' reagents) | - (Reagent is the oxidant) | Metal-free. acs.org | Stoichiometric use of chiral reagent, cost. |
Exploration of New Applications as a Chiral Auxiliary and Building Block
Chiral sulfoxides are highly valued as versatile chiral auxiliaries, ligands, and synthons in asymmetric synthesis. nih.govresearchgate.net A chiral auxiliary is a group temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, after which it can be removed. wikipedia.org The unique stereoelectronic properties of the sulfinyl group in this compound make it an excellent candidate for these roles.
As a Chiral Auxiliary : The sulfinyl group can effectively control the formation of new stereocenters in its vicinity. For instance, auxiliaries like camphorsultam have been successfully used in Michael additions and Claisen rearrangements, inducing high diastereoselectivity. wikipedia.org Research is focused on expanding the scope of reactions where sulfoxide (B87167) auxiliaries can be used, leveraging their ability to direct transformations such as aldol (B89426) reactions and alkylations. The benzhydryl and methyl acetate (B1210297) groups in this compound can be modified to tune its steric and electronic properties for specific applications.
As a Chiral Building Block : Chiral building blocks are enantiomerically pure compounds used to construct larger, more complex molecules. researchgate.netrsc.org The synthesis of various chiral natural products and pharmaceuticals relies on such building blocks. psu.edu this compound can serve as a precursor to a variety of functionalized chiral molecules. For example, the acetate group can be transformed into other functionalities, while the chiral sulfur center is maintained, providing a route to complex target molecules like novel amino acids or alcohols. nih.gov
Integration of Advanced Computational Tools and Artificial Intelligence in Compound Research
The paradigm of chemical research is shifting from manual, labor-intensive methods to a model that integrates automation and artificial intelligence (AI). nso-journal.org This data-driven approach is revolutionizing how molecules like this compound are studied and developed.
Predicting Molecular Properties and Reactivity : Computational tools are crucial for predicting the properties and behavior of compounds. nso-journal.org Density Functional Theory (DFT) is a key method for calculating the electronic structure of molecules, which helps in understanding their reactivity. nso-journal.orgnih.gov For chiral separations, computational methods like molecular docking and molecular dynamics are used to understand the interactions between enantiomers and chiral stationary phases, aiding in the development of better separation techniques. mdpi.com
Accelerating Drug and Catalyst Design : AI and machine learning (ML) platforms are increasingly used in modern drug discovery. nih.gov These tools can analyze vast datasets to predict the biological activity of new compounds, optimize reaction conditions, and even design synthetic routes. nso-journal.org For a compound like this compound, these technologies can help identify potential pharmaceutical applications or optimize its synthesis by predicting the best catalyst and conditions for achieving high yield and enantioselectivity.
Table 2: Application of Computational Tools in Chiral Sulfoxide Research
| Computational Tool | Application Area | Specific Use Case for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Studies | Elucidating the transition states in its asymmetric synthesis to improve catalyst design. nih.gov |
| Molecular Docking | Chiral Recognition | Simulating the interaction with a chiral catalyst or enzyme active site to predict enantioselectivity. mdpi.com |
| Machine Learning (ML) | Process Optimization | Developing models to predict the optimal reaction conditions (temperature, solvent, catalyst loading) for its synthesis. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Predicting potential biological activities based on its structure, guiding its evaluation as a potential therapeutic agent. |
Green Chemistry Approaches in the Synthesis and Transformations of Chiral Sulfoxides
The principles of green chemistry, which aim to make chemical processes more environmentally benign, are becoming central to synthetic strategy. nih.gov For chiral sulfoxides, this involves developing more sustainable synthetic and transformation protocols.
Greener Oxidants and Catalysts : A major focus is replacing hazardous oxidants with environmentally friendly alternatives like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). acsgcipr.org Biocatalytic oxidations using enzymes like BVMOs are a prime example of this, as they use O₂ from the air. acsgcipr.org The development of efficient catalysts based on abundant, non-toxic metals is another key goal. acsgcipr.org
Sustainable Solvents and Conditions : Research is exploring the use of non-classical solvents like ionic liquids (ILs) and deep eutectic solvents (DESs) to create greener biocatalytic pathways. nih.gov Furthermore, photochemistry, which uses light as a clean energy source, is an emerging field for sulfoxide synthesis. rsc.org Light-driven protocols can enable sulfide oxidation under mild conditions, often with low catalyst loading or even catalyst-free, significantly reducing waste and energy consumption. rsc.org
Enzymatic Reductions : Beyond synthesis, green approaches are being developed for transformations. For instance, reductive enzymes like methionine sulfoxide reductases (Msr) and dimethyl sulfoxide reductases (DmsABC) can be used for the kinetic resolution of racemic sulfoxides, offering a biocatalytic alternative to traditional chemical methods. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE, and what are their key reaction conditions?
- Methodological Answer : The compound is synthesized via a multi-step process. First, reduction of benzhydryl disulfide derivatives (e.g., using NaH in MeOH) yields secondary alcohols, which are subsequently reacted with thioglycolic acid in the presence of trifluoroacetic acid (TFA) to form the sulfinyl acetic acid intermediate. Esterification with methanol under acidic conditions produces the final methyl ester. Key conditions include ambient temperature for TFA-mediated coupling and controlled stoichiometry to minimize racemization .
Q. What analytical techniques are recommended for confirming the structure and enantiomeric purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the benzhydryl and sulfinyl groups. The sulfinyl group’s stereochemistry can be inferred from splitting patterns in H NMR .
- Chiral HPLC : A Chiralpak AD-H column with a hexane:isopropanol (90:10) mobile phase resolves enantiomers, enabling quantification of enantiomeric excess (ee). Detection at 254 nm is typical for sulfinyl compounds .
- Polarimetry : Specific rotation measurements ([α]) correlate with literature values for (R)-configured sulfinyl derivatives .
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess during the synthesis of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Introducing chiral ligands (e.g., BINOL derivatives) during the sulfoxidation step can enhance stereoselectivity.
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed esterification) may selectively esterify the desired enantiomer.
- Reaction Monitoring : In-line FTIR or Raman spectroscopy helps track intermediate formation and adjust conditions in real time to suppress racemization .
Q. What role does the benzhydrylsulfinyl group play in modulating biological activity, as observed in preclinical studies?
- Methodological Answer : The sulfinyl group enhances electron-withdrawing effects, stabilizing transition states in enzyme interactions. In vitro studies show that derivatives like benzhydrylsulfinyl-[1,2,3]triazol-4-yl-methyl esters inhibit LPS-induced NO production in macrophages (IC ~50 µM), suggesting anti-inflammatory potential. Structure-activity relationship (SAR) studies recommend substituting the triazole ring with electron-deficient groups to improve potency .
Q. How do solvent polarity and temperature influence the stability of this compound during storage?
- Methodological Answer :
- Solvent Selection : Non-polar solvents (e.g., hexane) reduce hydrolysis risk compared to polar aprotic solvents (e.g., DMSO).
- Temperature : Storage at –20°C in anhydrous conditions minimizes sulfinyl oxidation. Accelerated stability studies (40°C/75% RH for 14 days) show <5% degradation under inert atmospheres .
Data Contradiction Analysis
Q. Conflicting reports exist on the reactivity of the sulfinyl group in cross-coupling reactions. How can these discrepancies be resolved?
- Methodological Answer : Divergent outcomes may arise from:
- Catalyst Compatibility : Pd-based catalysts (e.g., Pd(OAc)) may deactivate in the presence of sulfinyl groups due to sulfur-metal binding. Screening alternative catalysts (e.g., Ni or Cu) or protecting the sulfinyl group (e.g., as a sulfinate ester) can mitigate this .
- Solvent Effects : Protic solvents (e.g., ethanol) may stabilize reactive intermediates differently than aprotic solvents (e.g., THF). Systematic solvent screening under inert conditions is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
